molecular formula C15H20N4O2 B252288 N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Numéro de catalogue B252288
Poids moléculaire: 288.34 g/mol
Clé InChI: WXZJYAABZNXOSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, commonly known as EKI-785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

Mécanisme D'action

EKI-785 inhibits the N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide signaling, EKI-785 induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, EKI-785 has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. EKI-785 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of EKI-785 is its potency and selectivity for N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. It has been shown to be more potent than other N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide inhibitors, such as erlotinib and gefitinib. However, one of the limitations of EKI-785 is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Orientations Futures

There are several future directions for the development and application of EKI-785. One potential direction is the development of more soluble analogs that can be administered in vivo. Another direction is the evaluation of EKI-785 in combination with other targeted therapies or immunotherapies. The identification of biomarkers that can predict the response to EKI-785 could also help to optimize patient selection and treatment strategies. Finally, the development of EKI-785 as a diagnostic tool for the detection of N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide mutations could have significant clinical implications.

Méthodes De Synthèse

The synthesis of EKI-785 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitroaniline with diethylamine to form N-(2-diethylaminoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with ethyl 4-oxo-2-butenoate to form N-(2-diethylaminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, which is EKI-785.

Applications De Recherche Scientifique

EKI-785 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, EKI-785 has demonstrated potent antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Propriétés

Formule moléculaire

C15H20N4O2

Poids moléculaire

288.34 g/mol

Nom IUPAC

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20)

Clé InChI

WXZJYAABZNXOSM-UHFFFAOYSA-N

SMILES isomérique

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES canonique

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.